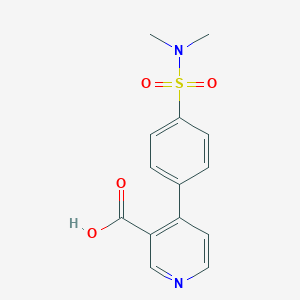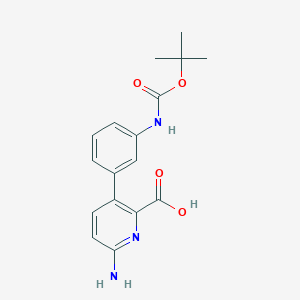
2-(3-BOC-Aminophenyl)-5-hydroxypyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-BOC-Aminophenyl)-5-hydroxypyridine, 95% (2-BHAP-95) is a synthetic compound of the pyridine family which is used in a variety of scientific research applications. It is a chiral compound, meaning it has two stereoisomers, and is known for its wide range of biological and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(3-BOC-Aminophenyl)-5-hydroxypyridine, 95% is not fully understood. However, it is believed that the compound binds to specific proteins in the body, which leads to changes in the activity of those proteins. This can lead to a variety of biochemical and physiological effects, depending on the protein that is targeted.
Biochemical and Physiological Effects
2-(3-BOC-Aminophenyl)-5-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This can lead to an increase in the levels of acetylcholine in the body, which can have a variety of effects, such as increased alertness and improved memory. In addition, 2-(3-BOC-Aminophenyl)-5-hydroxypyridine, 95% has been shown to have a protective effect against oxidative stress, and it has been shown to have anti-inflammatory and anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-BOC-Aminophenyl)-5-hydroxypyridine, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize, and it has a high yield of 95%. It is also a chiral compound, which makes it useful for synthesizing chiral pharmaceuticals. However, it is important to note that 2-(3-BOC-Aminophenyl)-5-hydroxypyridine, 95% is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects.
Zukünftige Richtungen
There are a variety of potential future directions for research on 2-(3-BOC-Aminophenyl)-5-hydroxypyridine, 95%. One potential direction is to further investigate its mechanism of action, in order to better understand its biochemical and physiological effects. Additionally, further research could be done to explore the potential therapeutic applications of 2-(3-BOC-Aminophenyl)-5-hydroxypyridine, 95%, such as its potential use as an anti-inflammatory or anti-cancer agent. Finally, further research could be done to explore the potential side effects of 2-(3-BOC-Aminophenyl)-5-hydroxypyridine, 95%, in order to ensure its safe and effective use in laboratory experiments.
Synthesemethoden
2-(3-BOC-Aminophenyl)-5-hydroxypyridine, 95% is synthesized from the reaction of 2-aminophenol and 3-bromopropionic acid in the presence of a base catalyst. The reaction is carried out in a three-step process: (1) the formation of the intermediate 3-bromo-2-hydroxypropionic acid, (2) the condensation of the intermediate with 2-aminophenol to form the desired product, and (3) the deprotection of the product with a base catalyst. The reaction is carried out in a polar solvent such as methanol or ethanol, and the yield of the product is typically 95%.
Wissenschaftliche Forschungsanwendungen
2-(3-BOC-Aminophenyl)-5-hydroxypyridine, 95% is used in a variety of scientific research applications. It is used in the synthesis of chiral pharmaceuticals and it has been used as a building block in the synthesis of a variety of heterocyclic compounds. It is also used in the synthesis of polymers, as a ligand in asymmetric catalysis, and as a reagent for the synthesis of a variety of organic compounds.
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(5-hydroxypyridin-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-12-6-4-5-11(9-12)14-8-7-13(19)10-17-14/h4-10,19H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMSLVCTIBXHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-BOC-Aminophenyl)-5-hydroxypyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6415893.png)

![6-Amino-3-[4-(piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6415908.png)
![4-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415926.png)

![5-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6415947.png)
![4-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415966.png)